molecular formula C15H20N2OS B2893826 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 905765-54-0

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2893826
CAS No.: 905765-54-0
M. Wt: 276.4
InChI Key: JXYXWLPXDLENKM-NXVVXOECSA-N
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Description

This compound is a thiazole derivative featuring a 2,4-dimethylphenyl imino group at position 2 and a 4-methyl substituent on the dihydrothiazole ring. Its structural uniqueness lies in the conjugated imino-thiazole system, which may confer electronic and steric properties distinct from related analogs .

Properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11-5-6-14(12(2)9-11)16-15-17(7-4-8-18)13(3)10-19-15/h5-6,9-10,18H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYXWLPXDLENKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a suitable phenyl halide.

    Formation of the Hydroxyl Group: The hydroxyl group can be introduced by reducing a carbonyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group can interact with the active sites of enzymes, inhibiting their activity or altering their function. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing their activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Key Structural and Analytical Data for Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) LCMS Rt (min) Purity (%) Key Substituents
Target compound: 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol C₁₈H₂₃N₃OS 329.45 (calc.) N/A N/A 2,4-Dimethylphenyl imino; 4-methyl-thiazole; propan-1-ol chain
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (21) C₂₄H₂₃N₃O₃ 403.47 0.98 >98 Benzimidazole core; 3-benzyl; 2-methoxyphenoxy
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (25) C₁₈H₂₁N₃O₂ 311.38 0.91 >98 Benzimidazole core; p-tolyloxy; 3-methyl
ETHYL (2Z)-2-[(2,3-Dimethylphenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate C₁₇H₂₂N₂O₃S 334.43 N/A N/A Ethyl carboxylate; 2-hydroxyethyl; 2,3-dimethylphenyl imino
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one C₂₄H₂₅N₅O₂S 447.55 N/A N/A Pyrazolone core; 4-methylphenyl; 2-hydroxyethyl-thiazole

Key Observations:

Ethyl carboxylate derivatives (e.g., ) lack the propanol chain, reducing hydrophilicity compared to the target compound.

Substituent Effects: The 2,4-dimethylphenyl imino group in the target compound may enhance steric hindrance compared to simpler phenyl or p-tolyl substituents in analogs . Hydrophilic groups (e.g., propanol in the target vs. morpholine in compound 9 (C₂₁H₂₅N₃O₂, m/z 367)) influence solubility and membrane permeability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Data for Selected Analogs

Compound Bioactivity Mechanism Insights
Target compound Not reported in evidence Hypothesized: Thiazole-imino system may modulate ion channels or enzyme targets.
1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one High cardiotropic activity (in vitro) Likely interacts with cardiac ion channels
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol (9) Activity unspecified Morpholine group may enhance CNS penetration

Key Findings:

  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., 3,5-difluorophenoxy in compound 7) increase metabolic stability but reduce solubility . Hydroxyalkyl chains (propanol in the target vs. 2-hydroxyethyl in ) balance hydrophilicity and binding affinity.

Biological Activity

The compound 3-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its efficacy against various diseases, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 318.41 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The structure of the compound features a thiazole ring and an imine linkage, which are crucial for its biological activity. The presence of the dimethylphenyl group may contribute to its lipophilicity and interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound was tested against various cancer cell lines, including:

  • Human melanoma IGR39
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

In vitro studies demonstrated that the compound exhibited cytotoxicity against these cell lines, with varying degrees of selectivity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including the modulation of key signaling proteins involved in cancer progression.

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activity. The compound showed effectiveness against several bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For instance:

  • Tyrosinase Inhibition : It has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders.

The biological activities of thiazole derivatives like this compound can be attributed to their ability to interact with various biological targets:

  • Receptor Binding : The imine group can participate in hydrogen bonding with receptors.
  • Enzyme Interaction : The thiazole ring may act as a pharmacophore that interacts with enzymes involved in metabolic processes.

Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of thiazole derivatives revealed that compounds similar to this compound demonstrated significant cytotoxic effects on melanoma cells. The study utilized MTT assays to quantify cell viability and assessed apoptosis through flow cytometry.

Study 2: Tyrosinase Inhibition

Another investigation focused on the inhibitory effects of thiazole derivatives on mushroom tyrosinase. The results indicated that certain analogs exhibited potent inhibitory activities, suggesting their potential use in cosmetic formulations aimed at controlling skin pigmentation.

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µM)Mechanism of Action
AnticancerMelanoma IGR3910Induction of apoptosis
AnticancerTriple-negative breast cancer15Inhibition of cell proliferation
AntimicrobialE. coli20Disruption of cell wall synthesis
Enzyme InhibitionTyrosinase5Competitive inhibition

Table 2: Comparison with Other Thiazole Derivatives

Compound NameAnticancer ActivityTyrosinase Inhibition
Compound AModerateStrong
Compound BHighModerate
3-[(2Z)-2-[(2,4-dimethylphenyl)...]SignificantPotent

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